

# Technical Guide: 4-(Methoxymethoxy)phenylboronic Acid[1]

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## Compound of Interest

|                |                                      |
|----------------|--------------------------------------|
| Compound Name: | 4-(Methoxymethoxy)phenylboronic acid |
| CAS No.:       | 162662-27-3                          |
| Cat. No.:      | B062682                              |

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## Executive Summary & Compound Profile

**4-(Methoxymethoxy)phenylboronic acid** (CAS: 162662-27-3) is a specialized organoboron reagent used primarily in Suzuki-Miyaura cross-coupling reactions where the phenolic hydroxyl group requires protection.[1] The methoxymethyl (MOM) ether serves as a robust protecting group that is stable to basic coupling conditions but easily cleaved under mild acidic conditions, making this compound a critical building block in the total synthesis of natural products (e.g., isoflavones like Kraussianone 1) and medicinal chemistry scaffolds.

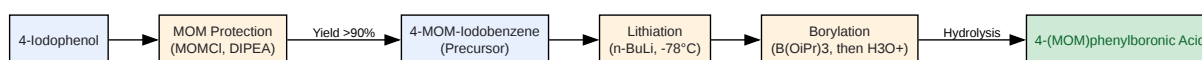
| Property   | Data   |
|------------|--|
| CAS Number | 162662-27-3  |
| Formula    | C <sub>8</sub> H <sub>11</sub> BO <sub>4</sub>                           |
| MW         | 181.98 g/mol   |
| Appearance | White to cream-white solid   |
| Solubility | Soluble in DMSO, MeOH, Acetone; sparingly soluble in non-polar solvents. |

## Synthesis & Preparation Workflow

The synthesis of **4-(methoxymethoxy)phenylboronic acid** typically proceeds via a three-step sequence starting from 4-iodophenol (or 4-bromophenol). The workflow ensures the installation of the acid-labile MOM group before the generation of the nucleophilic aryl-metal species required for borylation.

## Experimental Logic

- **Protection:** The phenol is protected using chloromethyl methyl ether (MOMCl) and a base (DIPEA or NaH). This prevents proton quenching during the lithiation step.
- **Metal-Halogen Exchange:** The aryl iodide is treated with n-butyllithium or isopropylmagnesium chloride to generate the aryl-lithium/magnesium species.
- **Borylation:** The nucleophilic aryl species attacks a trialkyl borate (e.g., triisopropyl borate), followed by acidic hydrolysis to yield the free boronic acid.



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Figure 1: Synthetic pathway for the generation of **4-(Methoxymethoxy)phenylboronic acid** from 4-iodophenol.

# Spectroscopic Characterization (NMR Data)[2][3][4][5][6][7][8][9]

Accurate interpretation of the NMR spectrum is vital for verifying the integrity of the MOM protecting group and the boronic acid functionality. The MOM group introduces distinct signals that must be differentiated from solvent peaks (e.g., Methanol-d4 residue).

## 1H NMR Assignment (DMSO-d6)

The following data represents the standardized chemical shifts observed for this compound. Note that boronic acid protons are exchangeable and their visibility depends on water content and solvent choice (DMSO-d6 is preferred over CDCl<sub>3</sub>).

| Position             | Shift ( $\delta$ ppm) | Multiplicity  | Integral | Coupling (Hz)   | Assignment                        |
|----------------------|-----------------------|---------------|----------|-----------------|-----------------------------------|
| B-OH                 | 8.00                  | Broad Singlet | 2H       | -               | Boronic Acid Hydroxyls (Variable) |
| Ar-H (ortho to B)    | 7.75 - 7.90           | Doublet (d)   | 2H       | $J \approx 8.5$ | Aromatic Protons (Deshielded)     |
| Ar-H (ortho to O)    | 6.95 - 7.05           | Doublet (d)   | 2H       | $J \approx 8.5$ | Aromatic Protons (Shielded)       |
| O-CH <sub>2</sub> -O | 5.20 - 5.25           | Singlet (s)   | 2H       | -               | Methylene of MOM Group            |
| O-CH <sub>3</sub>    | 3.38 - 3.42           | Singlet (s)   | 3H       | -               | Methoxy of MOM Group              |

Key Diagnostic Signals:

- The MOM Methylene: The singlet around 5.2 ppm is the most diagnostic peak. If this shifts or splits, it may indicate hydrolysis back to the phenol.

- The Boronic Acid: In dry DMSO-d6, the B(OH)<sub>2</sub> protons appear as a broad singlet near 8.0 ppm. In the presence of D<sub>2</sub>O exchange, this peak disappears.

## Precursor Comparison (CDCl<sub>3</sub>)

To validate synthesis success, compare the product spectrum with the 4-methoxymethoxy-1-iodobenzene precursor. The shift of the aromatic protons ortho to the functional group is the primary indicator of conversion.

| Compound         | Solvent           | Ortho-H (to Group) | MOM (-CH <sub>2</sub> -) | MOM (-CH <sub>3</sub> ) | Ref |
|------------------|-------------------|--------------------|--------------------------|-------------------------|-----|
| Iodide Precursor | CDCl <sub>3</sub> | δ 7.56 (d)         | δ 5.14 (s)               | δ 3.46 (s)              | [1] |
| Boronic Acid     | DMSO-d6           | δ 7.85 (d)         | δ 5.22 (s)               | δ 3.40 (s)              | [2] |

Note: The downfield shift from ~7.56 (Iodide) to ~7.85 (Boronic Acid) confirms the successful lithiation and borylation, as the boron atom is less electron-donating than iodine in this context due to the empty p-orbital accepting electron density.

## Experimental Protocols

### Protocol A: NMR Sample Preparation

Boronic acids are prone to dehydration, forming cyclic boroxines (anhydrides). This equilibrium can complicate NMR analysis.

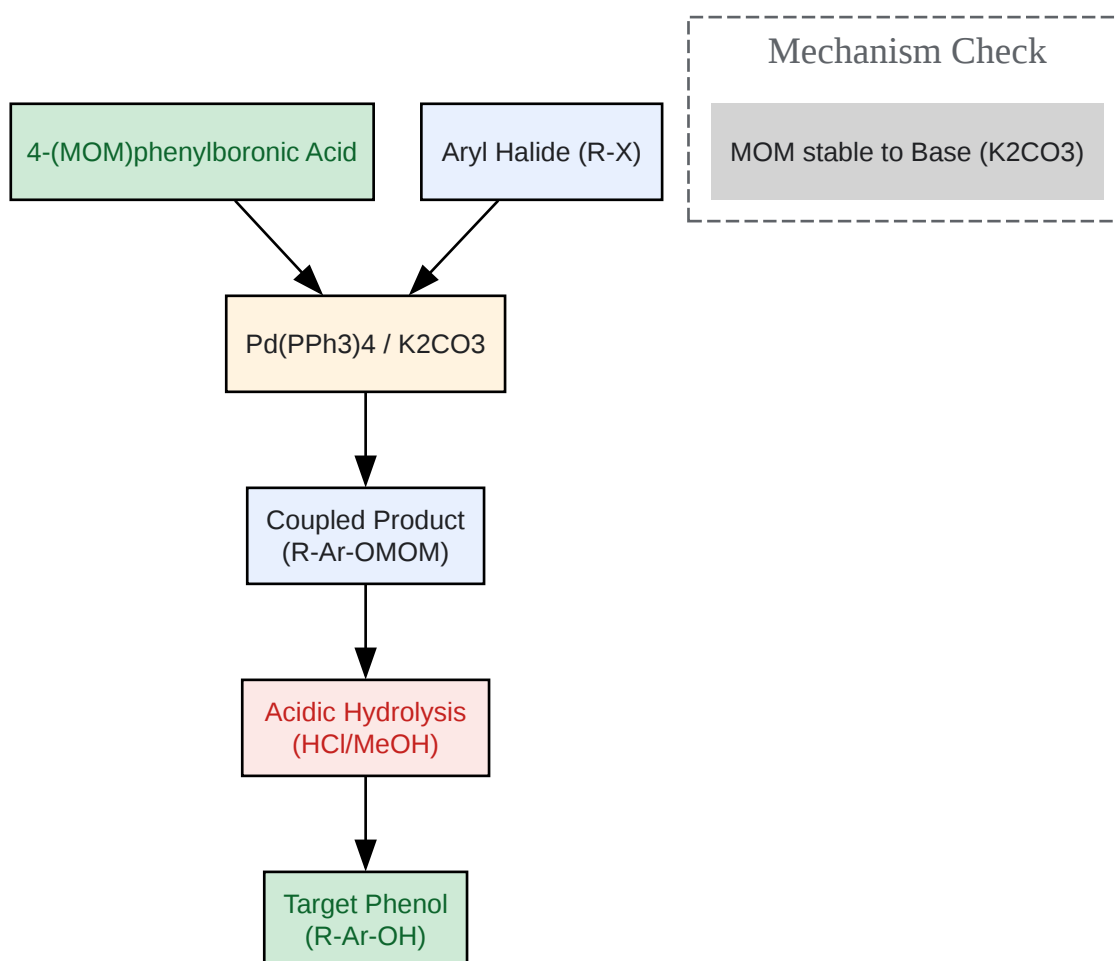
- Solvent Choice: Use DMSO-d6 rather than CDCl<sub>3</sub>. Boronic acids are more soluble in DMSO, and the solvent's hydrogen-bonding capability stabilizes the monomeric acid form, preventing boroxine formation.
- Concentration: Prepare a solution of ~10 mg in 0.6 mL DMSO-d6.
- Water Suppression: If the sample contains water, the B(OH)<sub>2</sub> peak may broaden or merge with the H<sub>2</sub>O signal (approx. 3.33 ppm in DMSO).

### Protocol B: Handling & Stability

- Storage: Store at 2-8°C. Boronic acids can slowly dehydrate to boroxines upon standing.
- Re-hydration: If the NMR shows complex multiplets in the aromatic region (indicating a mixture of acid and boroxine), add a drop of D<sub>2</sub>O or shake with aqueous base during the reaction workup to hydrolyze the anhydride back to the free acid.

## Application Logic: Suzuki-Miyaura Coupling

The utility of **4-(methoxymethoxy)phenylboronic acid** lies in its orthogonality. It allows for the coupling of a phenol equivalent without interference from the acidic proton.



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Figure 2: Application of the reagent in orthogonal protecting group strategies.

The MOM group remains intact during the basic conditions of the Suzuki coupling (typically  $K_2CO_3$  or  $Cs_2CO_3$ ), allowing for subsequent selective deprotection using dilute acid (e.g., 2M HCl or TFA) to reveal the free phenol.

## References

- Drewes, S. E., et al. (2002). "Total Synthesis of the Pyranoisoflavone Kraussianone 1 and Related Isoflavones." *Journal of Natural Products*, 65(10), 1479–1484. (Provides characterization of the MOM-iodide precursor and synthesis conditions).
- National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 2762528, **4-(Methoxymethoxy)phenylboronic acid**.
- Sigma-Aldrich. (2024). Product Specification: (4-(Methoxymethoxy)phenyl)boronic acid, CAS 162662-27-3.[1][2][3][4]

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## Sources

- 1. 216443-40-2|(3-(Methoxymethoxy)phenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. 115377-93-0 | 2-(Methoxymethoxy)phenylboronic acid | Organoborons | Ambeed.com [ambeed.com]
- 3. 4-(Methoxymethoxy)phenylboronic acid | C<sub>8</sub>H<sub>11</sub>BO<sub>4</sub> | CID 2762528 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 31529-46-1,2-Methylindolin-1-amine\_CoreSyn [coresyn.com]
- To cite this document: BenchChem. [Technical Guide: 4-(Methoxymethoxy)phenylboronic Acid[1]]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b062682/docs#technical-guide-4-methoxymethoxy-phenylboronic-acid-1]

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